molecular formula C19H19FN4O4S2 B2570402 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941899-23-6

4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

カタログ番号: B2570402
CAS番号: 941899-23-6
分子量: 450.5
InChIキー: BLQIKFQPBYYMNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetically designed small molecule recognized in research for its potential as a multi-kinase inhibitor. Scientific investigations, particularly in the context of anticancer drug discovery, have identified this compound as a potent inhibitor of Focal Adhesion Kinase (FAK) and Pim-1 kinase. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing proliferation, migration, and survival , and its overexpression is frequently associated with tumor progression and metastasis. Concurrently, Pim-1 kinase is a serine/threonine kinase involved in cell cycle progression and the suppression of apoptosis . By dually targeting these key oncogenic kinases, this compound provides researchers with a valuable chemical tool to probe the intertwined signaling networks in cancer cells. Its primary research value lies in studying mechanisms of tumor invasiveness, overcoming drug resistance, and evaluating combination therapies, offering significant insights for the development of novel targeted therapeutic strategies.

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQIKFQPBYYMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the 4-fluorophenylmethylsulfanyl group and the dimethylsulfamoyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

化学反応の分析

4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the elimination of small molecules like water or ammonia.

科学的研究の応用

4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

作用機序

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the 1,3,4-oxadiazole ring and the 4-fluorophenylmethylsulfanyl group can enhance its binding affinity and specificity, leading to significant biological effects.

類似化合物との比較

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-65-7)

  • Key Differences :
    • Sulfamoyl substituent: Benzyl/ethyl vs. dimethyl in the target compound.
    • Oxadiazole substituent: Direct 4-fluorophenyl vs. 4-fluorophenylmethylsulfanyl.
  • The direct 4-fluorophenyl substitution lacks the methylene-sulfur linker, reducing conformational flexibility and possibly hindering interactions with hydrophobic binding pockets .

4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-16-5)

  • Key Differences :
    • Sulfamoyl group: Diethyl vs. dimethyl.
    • Oxadiazole substituent: 2,4-dimethoxyphenyl (electron-rich) vs. 4-fluorophenylmethylsulfanyl (electron-deficient).
  • Methoxy groups enhance electron density on the oxadiazole, which may alter binding kinetics compared to the fluorine-induced electron-withdrawing effect in the target compound .

Analogues with Varied Oxadiazole Substituents

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences :
    • Oxadiazole substituent: 4-Methoxyphenylmethyl vs. 4-fluorophenylmethylsulfanyl.
    • Sulfamoyl group: Benzyl/methyl vs. dimethyl.
  • Implications :
    • Methoxy groups increase hydrophilicity but may reduce membrane permeability compared to the fluorine atom.
    • LMM5 demonstrated antifungal activity against C. albicans, suggesting the target compound’s fluorophenyl group could enhance potency via improved target binding or metabolic resistance .

N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25)

  • Key Differences :
    • Oxadiazole substituent: Thiophene vs. 4-fluorophenylmethylsulfanyl.
    • Functional groups: Lacks sulfamoyl moiety.
  • Implications: Thiophene’s aromaticity and sulfur atom may mimic phenyl groups in binding but with distinct electronic profiles.

Analogues with Heterocyclic Modifications

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d)

  • Key Differences: Core structure: Oxadiazole-thiazole hybrid vs. oxadiazole-sulfamoylbenzamide. Substituents: Thiazole-amino group vs. fluorophenylmethylsulfanyl.
  • Melting points (134–178°C) suggest higher crystallinity compared to the target compound, which may affect formulation .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C₁₉H₁₉FN₄O₃S₂ 442.51 (estimated) Dimethylsulfamoyl, 4-fluorophenylmethylsulfanyl Hypothesized antifungal/kinase inhibition -
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₄H₂₁FN₄O₃S₂ 512.58 Benzyl/ethylsulfamoyl, 4-fluorophenyl Not reported
LMM5 C₂₅H₂₄N₄O₄S₂ 508.61 Benzyl/methylsulfamoyl, 4-methoxyphenyl Antifungal (C. albicans)
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₁H₂₄N₄O₅S₂ 492.57 Diethylsulfamoyl, 2,4-dimethoxyphenyl Not reported
Compound 7d C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole-amino, oxadiazole-sulfanyl Anticancer (cell line studies)

Research Findings and Implications

  • Antifungal Activity : Compounds like LMM5 and LMM11 highlight the importance of sulfamoyl and aryl groups in targeting fungal thioredoxin reductase. The target compound’s fluorophenyl group may improve activity over methoxy derivatives due to enhanced lipophilicity and target affinity .
  • Enzyme Inhibition : Dimethylsulfamoyl derivatives exhibit balanced solubility and steric effects, making them preferable to bulkier analogues (e.g., diethyl or benzyl/ethyl) for kinase or HDAC inhibition .

生物活性

The compound 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety. Its molecular formula is C25H24FN3O5SC_{25}H_{24}FN_3O_5S with a molecular weight of approximately 497.54 g/mol. The presence of the fluorophenyl and sulfanyl groups suggests potential interactions with biological targets that could be explored for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole , similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can act against various bacterial strains and fungi, suggesting that the target compound may possess similar activity due to its structural components .

Inhibition of Carbonic Anhydrases

Recent investigations into related compounds have demonstrated their ability to inhibit carbonic anhydrase (CA) isoforms. For example, compounds with a sulfamoyl group have shown selective inhibition against human carbonic anhydrase isoforms (hCA I and II), with IC50 values ranging from 0.030 to 0.14 µM . Given the structural similarities, it is plausible that the compound could exhibit similar inhibitory effects.

Anti-inflammatory Properties

The anti-inflammatory potential of related oxadiazole compounds has been documented extensively. For instance, certain oxadiazole derivatives have displayed significant anti-inflammatory activity in vitro, which correlates with their ability to modulate inflammatory pathways . The compound under review may also exhibit such properties due to its structural analogies.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various oxadiazole derivatives highlighted their effectiveness against resistant bacterial strains. The tested compounds showed promising results in inhibiting growth at low concentrations, indicating a potential application in treating infections caused by multidrug-resistant organisms .

Study 2: Carbonic Anhydrase Inhibition

In another study examining new carbonic anhydrase inhibitors, several compounds were synthesized and tested for their inhibitory effects on hCA I and II. The results indicated that modifications in the sulfamoyl group significantly influenced inhibitory potency. This suggests that similar modifications in the target compound could enhance its biological activity against these enzymes .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
Carbonic Anhydrase InhibitionIC50 values ranging from 0.030 to 0.14 µM
Anti-inflammatorySignificant reduction in inflammation markers

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。